molecular formula C10H9BrF3NO2 B8158475 4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide

4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide

Cat. No.: B8158475
M. Wt: 312.08 g/mol
InChI Key: XEQJBIPOKDYEQT-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C10H9BrF3NO2 It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide typically involves the following steps:

    Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent like trifluoromethyl iodide in the presence of a base.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The bromine atom and dimethylamino group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(trifluoromethoxy)benzamide: Lacks the dimethylamino group, resulting in different chemical properties.

    N,N-Dimethyl-3-(trifluoromethoxy)benzamide: Lacks the bromine atom, affecting its reactivity and applications.

    4-Bromo-N,N-dimethylbenzamide: Lacks the trifluoromethoxy group, influencing its lipophilicity and biological activity.

Uniqueness

4-Bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide is unique due to the combination of the bromine atom, trifluoromethoxy group, and dimethylamino group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N,N-dimethyl-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO2/c1-15(2)9(16)6-3-4-7(11)8(5-6)17-10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQJBIPOKDYEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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